N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide”, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of the trifluoromethyl (TFM, -CF3) group is also a notable feature of this compound .Scientific Research Applications
Synthesis and Evaluation of Analogues for Tumor Hypoxia Markers
Researchers have synthesized novel nitroimidazole-based thioflavin-T derivatives, including compounds with structural similarities to N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, to evaluate as tumor hypoxia markers. These compounds demonstrated selective accumulation in hypoxic tumor cells and exhibited promising biodistribution and tumor-to-tissue ratios in animal models, indicating their potential as markers for identifying hypoxic tumor tissues (Li, Chu, Liu, & Wang, 2005).
Antimicrobial and Antiproliferative Activities
A study on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which share a core structural motif with this compound, revealed significant in vitro antibacterial and antifungal activities. Additionally, some compounds demonstrated potent antiproliferative activity against various cancer cell lines, suggesting the chemical framework's utility in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the understanding of how such compounds can be used to develop luminescent materials with potential applications in sensing and imaging technologies (Viswanathan & Bettencourt-Dias, 2006).
Development of High-Refractive-Index Polyamides
Research has focused on developing high-refractive-index polyamides by incorporating nitro groups, thiazole rings, and thioether linkages, similar to the structural features of this compound. These materials exhibit excellent solubility, heat resistance, and transparency, along with high refractive indices, making them suitable for advanced optical applications (Javadi et al., 2015).
Cerebral Ischemia Markers
Nitroimidazole-based thioflavin-T derivatives structurally related to this compound have been radioiodinated and evaluated as potential cerebral ischemia markers. These compounds showed specific localization in cerebral ischemic tissue in animal models, suggesting their utility in noninvasively identifying and characterizing cerebral ischemia (Chu, Li, Liu, & Wang, 2007).
Mechanism of Action
Target of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a derivative of 1,3,4-thiadiazole Similar compounds have been found to exhibit antimicrobial properties .
Mode of Action
It is known that similar compounds interact with their targets, leading to their antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial properties, suggesting they may affect pathways related to microbial growth and survival .
Result of Action
Similar compounds have been found to exhibit antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well established. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar thiazole derivatives suggest that these compounds may have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar thiazole derivatives have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-3-1-2-11(8-12)15(24)22-16-21-14(9-27-16)10-4-6-13(7-5-10)23(25)26/h1-9H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFATRAZKWUPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.